molecular formula C24H21N3O3S B4005787 2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone

2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone

Cat. No.: B4005787
M. Wt: 431.5 g/mol
InChI Key: NXRBBZCNYBPWFD-UHFFFAOYSA-N
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Description

2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.13036271 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of derivatives of 4H-1,2,4-triazole-3-thiols, including compounds structurally related to the specified chemical. These derivatives have been synthesized to explore their anti-inflammatory activities. The synthesis involves the alkylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization to obtain the desired compounds. These synthesized compounds have shown significant anti-inflammatory activity in studies (Labanauskas et al., 2004).

Another study focused on the structural analysis of a related compound, highlighting the dihedral angles between the central ethanone fragment and the methoxyphenyl and triazole rings. This structural characterization contributes to understanding the molecular conformation and potential interaction mechanisms of similar compounds (Kesternich et al., 2010).

Antimicrobial and Anticancer Activities

Several studies have synthesized triazole derivatives to evaluate their antimicrobial activities. For instance, novel series of isoxazoles derivatives have been synthesized from ethanone and tested for their in vitro antimicrobial activity against various bacterial and fungal organisms. These studies indicate the potential of triazole derivatives as antimicrobial agents (Kumar et al., 2019).

Additionally, research into the synthesis of novel Schiff bases from ethanone derivatives has also highlighted their antimicrobial activity, showcasing the versatility of these compounds in developing potential antimicrobial agents (Puthran et al., 2019).

Furthermore, some derivatives have been investigated for their antioxidant and anticancer activities. These studies demonstrate the promising potential of these compounds in therapeutic applications, particularly in targeting specific cancer cell lines and exhibiting significant antioxidant properties (Tumosienė et al., 2020).

Corrosion Inhibition

Research on the application of triazole derivatives as corrosion inhibitors for mild steel in a corrosive environment (hydrochloric acid) has shown that these compounds can significantly inhibit corrosion. This application underscores the utility of triazole derivatives in industrial settings, providing a chemical means to protect metals from corrosion (Jawad et al., 2020).

Properties

IUPAC Name

2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-30-20-14-12-17(13-15-20)21(28)16-31-24-26-25-23(22(29)18-8-4-2-5-9-18)27(24)19-10-6-3-7-11-19/h2-15,22,29H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRBBZCNYBPWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone
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2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone

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